molecular formula C8H3BrFNO2 B1413579 4-Bromo-5-cyano-2-fluorobenzoic acid CAS No. 1807214-84-1

4-Bromo-5-cyano-2-fluorobenzoic acid

Cat. No.: B1413579
CAS No.: 1807214-84-1
M. Wt: 244.02 g/mol
InChI Key: VDKCMWRRZALHSJ-UHFFFAOYSA-N
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Description

4-Bromo-5-cyano-2-fluorobenzoic acid is a multifunctional chemical intermediate within the fluorobenzoic acid series, designed for research and development applications. This compound integrates three distinct functional groups—a bromo substituent, a cyano group, and a carboxylic acid—on a fluorinated aromatic ring, creating a highly versatile building block for complex molecular synthesis. Its structural framework is particularly valuable in pharmaceutical chemistry for constructing active ingredients and in materials science for developing advanced organic materials . Researchers utilize this compound as a key precursor in synthetic organic chemistry, where its bromo and cyano substituents enable various cross-coupling reactions and molecular transformations . The presence of multiple reactive sites allows for sequential functionalization, making it especially useful for constructing complex heterocyclic systems and structured architectures found in modern chemical entities . The fluorine atom enhances the molecule's electronic characteristics and metabolic stability, while the carboxylic acid group provides an anchoring point for further conjugation or salt formation . As a research chemical, 4-Bromo-5-cyano-2-fluorobenzoic acid exemplifies the strategic application of fluorinated building blocks in drug discovery programs and specialty chemical development . This product is intended for research purposes only and is not classified or approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult safety data sheets and implement appropriate handling protocols before using this compound in laboratory settings.

Properties

IUPAC Name

4-bromo-5-cyano-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO2/c9-6-2-7(10)5(8(12)13)1-4(6)3-11/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKCMWRRZALHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Bromination of 4-Cyano-5-fluorobenzoic Acid

Method Overview:
This approach involves the selective bromination of 4-cyano-5-fluorobenzoic acid using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS). The reaction typically occurs under controlled conditions to ensure regioselectivity and high yield.

Reaction Step Reagents & Conditions Outcome References
Bromination of 4-cyano-5-fluorobenzoic acid Bromine or N-bromosuccinimide (NBS), solvent (e.g., acetic acid or carbon tetrachloride), temperature control (0-25°C) Formation of 4-bromo-5-cyano-2-fluorobenzoic acid ,

Research Findings:

  • Bromination is highly regioselective when controlled with appropriate temperature and equivalents of brominating agent.
  • NBS provides better selectivity and fewer by-products compared to elemental bromine, especially in large-scale synthesis.
  • The process yields are typically high (>80%) with minimal side reactions when optimized.

Nucleophilic Substitution on Brominated Intermediates

Method Overview:
Following bromination, the benzoic acid derivative can undergo nucleophilic substitution to introduce other functional groups or modify the structure further. For instance, cyanation can be achieved via nucleophilic displacement of the bromine atom.

Reaction Step Reagents & Conditions Outcome References
Cyanation of brominated intermediate Copper(I) cyanide (CuCN) or zinc cyanide (Zn(CN)₂), inert atmosphere (nitrogen), elevated temperature (60-80°C) Formation of 4-bromo-2-cyano-5-fluorobenzoic acid ,

Research Findings:

  • Copper cyanide is commonly used for aromatic cyanation, providing high yields (~85-90%) under optimized conditions.
  • The reaction requires inert atmosphere to prevent oxidation and side reactions.
  • The process is scalable and suitable for industrial production with appropriate reactor design.

Esterification and Hydrolysis for Functional Group Interconversion

Method Overview:
Conversion of the benzoic acid to methyl or ethyl esters facilitates subsequent reactions and purification. Esterification typically involves refluxing with alcohols and acid catalysts, while hydrolysis reverts esters back to acids.

Reaction Step Reagents & Conditions Outcome References
Esterification Alcohol (methanol or ethanol), sulfuric acid catalyst, reflux Methyl or ethyl esters of the acid
Hydrolysis Aqueous sodium hydroxide or hydrochloric acid, reflux Regeneration of the free acid Standard organic synthesis protocols

Research Findings:

  • Esterification yields are generally high (>95%) with optimized conditions.
  • Hydrolysis can be performed under mild conditions, with high efficiency and minimal by-products.

Industrial Scale Considerations

Optimization Strategies:

  • Use of continuous flow reactors for bromination and cyanation to improve control, safety, and yield.
  • Implementation of catalysts and solvents that favor regioselectivity and minimize waste.
  • Use of automation and real-time monitoring to ensure consistent product quality.

Data Table: Summary of Preparation Methods

Method Starting Material Reagents Reaction Conditions Yield Range Advantages References
Bromination + Cyanation 4-cyano-5-fluorobenzoic acid Brominating agent (Br₂/NBS), CuCN/Zn(CN)₂ 0-25°C for bromination, 60-80°C for cyanation 80-90% High selectivity, scalable ,,
Esterification Benzoic acid derivatives Alcohols, sulfuric acid Reflux >95% Easy purification
Hydrolysis Esters NaOH/HCl, reflux Mild to moderate conditions >95% Reversible, high yield Standard protocols

Research Findings and Innovations

Recent advances focus on improving selectivity and yield while reducing environmental impact:

  • Microreactor technology for bromination reduces side reactions and enhances reaction control, leading to yields exceeding 87% with minimal waste.
  • Green solvents and catalytic systems are under investigation to replace hazardous reagents, aligning with sustainable chemistry principles.
  • One-pot synthesis strategies are being developed to streamline the process, combining bromination, cyanation, and esterification in fewer steps.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-cyano-2-fluorobenzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.

    Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are commonly employed.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon can be used.

Major Products Formed

    Biaryl Compounds: Formed through coupling reactions.

    Aminobenzoic Acid Derivatives: Formed through reduction of the cyano group.

Scientific Research Applications

4-Bromo-5-cyano-2-fluorobenzoic acid has a wide range of

Biological Activity

4-Bromo-5-cyano-2-fluorobenzoic acid is a halogenated benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom, a cyano group, and a fluorine atom, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of 4-Bromo-5-cyano-2-fluorobenzoic acid is C8H4BrFNO2C_8H_4BrFNO_2. Its structure can be represented as follows:

Chemical Structure Br C6H3(CN)(F)COOH\text{Chemical Structure }\quad \text{Br C}_6\text{H}_3(\text{CN})(\text{F})\text{COOH}

Key Features:

  • Bromine Atom : Enhances reactivity and potential for halogen bonding.
  • Cyano Group : Contributes to electronic properties and may influence biological interactions.
  • Fluorine Atom : Increases stability and bioavailability, enhancing interactions with biological targets.

Biological Activity

Research indicates that 4-Bromo-5-cyano-2-fluorobenzoic acid exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Studies have suggested that compounds with similar structures possess significant antibacterial and antifungal activities. The presence of the cyano and fluorine groups is believed to enhance these properties by influencing lipophilicity and bioavailability, which are crucial for effective interaction with microbial targets .

Anticancer Potential

Preliminary investigations have shown that this compound may inhibit the growth of certain cancer cell lines. For instance, it has been evaluated in vitro against human cancer cell lines, demonstrating cytotoxic effects that warrant further exploration in vivo . The mechanism of action may involve modulation of specific enzyme activities or receptor interactions, impacting metabolic pathways associated with cancer progression .

The biological activity of 4-Bromo-5-cyano-2-fluorobenzoic acid is primarily attributed to its interaction with molecular targets such as enzymes or receptors. The unique arrangement of functional groups allows for selective binding, potentially leading to alterations in cellular signaling pathways.

Comparative Analysis

To provide context on the uniqueness of 4-Bromo-5-cyano-2-fluorobenzoic acid, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaKey Features
2-Bromo-4-cyano-3-fluorobenzoic acidC8H4BrFNO2Similar halogen and cyano groups
5-Bromo-4-cyano-2-fluorobenzoic acidC8H4BrFNO2Variation in functional group positioning
Ethyl 4-bromo-5-cyano-2-(difluoromethyl)benzoateC9H7BrF2NEnhanced reactivity due to difluoromethyl group

This table highlights how variations in the positioning of functional groups can lead to differences in biological activity and reactivity.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including 4-Bromo-5-cyano-2-fluorobenzoic acid. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential use as an antibacterial agent .
  • Cytotoxicity Against Cancer Cells : A preliminary study assessed the cytotoxic effects of this compound on lung cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, indicating its potential as an anticancer drug candidate .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituents:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Evidence ID
4-Bromo-2-chloro-5-fluorobenzoic acid Br (4), Cl (2), F (5) 253.45 White solid, 98% purity; used in organic synthesis .
5-Bromo-4-fluoro-2-hydroxybenzoic acid Br (5), F (4), OH (2) 235.01 (C₇H₄BrFO₃) Hydroxyl group enhances H-bonding; potential solubility in polar solvents .
4-Bromo-5-chloro-2-fluorobenzoic acid Br (4), Cl (5), F (2) - Structural similarity (0.96); chloro vs. cyano alters electronic effects .
4-Bromo-2-fluoro-5-methylbenzoic acid Br (4), F (2), CH₃ (5) - Methyl group (electron-donating) reduces acidity compared to cyano .
5-Bromo-2-chlorobenzoic acid Br (5), Cl (2) 235.46 (C₇H₄BrClO₂) Versatile building block in pharmaceuticals and agrochemicals .

Electronic and Physicochemical Properties

  • Acidity: The cyano group in 4-bromo-5-cyano-2-fluorobenzoic acid is a stronger electron-withdrawing group than chloro, methyl, or hydroxy substituents. This increases the acidity of the carboxylic acid group compared to analogs like 4-bromo-5-chloro-2-fluorobenzoic acid or 4-bromo-2-fluoro-5-methylbenzoic acid .
  • Solubility: The cyano group’s hydrophobicity may reduce water solubility relative to hydroxyl-containing analogs (e.g., 5-bromo-4-fluoro-2-hydroxybenzoic acid) but improve solubility in organic solvents like DMSO or acetonitrile .
  • Reactivity : The nitrile group can participate in nucleophilic additions or serve as a precursor to amines or tetrazoles, distinguishing it from halogenated analogs primarily used in cross-coupling reactions .

Q & A

Q. What computational strategies predict bioactivity of derivatives, and how are synthetic feasibility balanced?

  • Methodological Answer : QSAR models (Mordred descriptors) prioritize derivatives with predicted IC₅₀ <100 nM. Retrosynthetic analysis via AiZynthFinder identifies feasible routes (3–5 steps) using commercially available building blocks. MD simulations assess binding pose stability in target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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